Synthesis of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An In-depth Technical Guide
Synthesis of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), an ionic liquid with significant applications in electrochemistry, catalysis, and as a green solvent.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is a quaternary ammonium salt existing as a liquid at or near room temperature.[3] Its unique combination of properties, including high thermal stability, low volatility, and tunable solubility, makes it a versatile medium for a variety of chemical processes.[2] The pyrrolidinium cation contributes to its electrochemical stability, while the trifluoromethanesulfonate (triflate) anion imparts desirable coordinating properties.[4] These characteristics have led to its use as an electrolyte in batteries and supercapacitors, a solvent for organic reactions, and in extraction processes.[1][4]
This guide will explore two primary, field-proven synthetic routes for the preparation of high-purity [BMPyrr][OTf]: a two-step synthesis involving quaternization followed by anion exchange, and a more direct one-step synthesis via alkylation with a powerful triflating agent.
Mechanistic Underpinnings and Strategic Considerations
The synthesis of ionic liquids like [BMPyrr][OTf] generally follows two main strategies: the formation of the desired cation followed by the introduction of the desired anion (a two-step process), or the direct formation of the ionic liquid in a single step.[5][6]
The two-step synthesis offers a modular approach. The initial quaternization reaction, typically an SN2 reaction between a tertiary amine and an alkyl halide, is often high-yielding and produces a halide salt of the desired cation. This intermediate can be isolated and purified before the anion is exchanged in a subsequent metathesis reaction.[7] This modularity allows for the synthesis of a variety of ionic liquids with different anions from a common cation precursor.
The one-step synthesis , on the other hand, provides a more atom-economical and potentially more efficient route.[8] This method involves the direct reaction of a tertiary amine with a potent alkylating agent that also serves as the source of the triflate anion. The choice of this method hinges on the availability and reactivity of the appropriate alkyl triflate.
Experimental Protocols
This section details the step-by-step methodologies for the two primary synthetic routes to [BMPyrr][OTf].
Two-Step Synthesis: Quaternization and Anion Exchange
This method first prepares the 1-butyl-1-methylpyrrolidinium bromide intermediate, which is then converted to the desired triflate salt.
This initial step involves the quaternization of N-methylpyrrolidine with 1-bromobutane.
Reaction Scheme:
Quaternization of N-methylpyrrolidine.
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Methylpyrrolidine | ≥99% |
| 1-Bromobutane | ≥99% |
| Acetonitrile | Anhydrous |
| Diethyl ether | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Schlenk line or inert gas setup |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylpyrrolidine (1.0 eq) and anhydrous acetonitrile.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1-bromobutane (1.05 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. This is followed by drying under high vacuum to yield 1-butyl-1-methylpyrrolidinium bromide as a white to off-white solid.
In this step, the bromide anion is exchanged for the trifluoromethanesulfonate anion using a metathesis reaction with a suitable triflate salt, such as lithium triflate or silver triflate. The choice of salt can influence the reaction conditions and workup procedure. Using silver triflate results in the precipitation of silver bromide, which can be easily removed by filtration.
Reaction Scheme:
Anion exchange with silver triflate.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1-Butyl-1-methylpyrrolidinium bromide | From Step 1 |
| Silver trifluoromethanesulfonate (AgOTf) | ≥99% |
| Dichloromethane (DCM) or Acetonitrile | Anhydrous |
| Celite or filter aid | |
| Round-bottom flask | Appropriate size, protected from light |
| Magnetic stirrer | |
| Filtration apparatus | |
| Rotary evaporator |
Procedure:
-
Dissolve 1-butyl-1-methylpyrrolidinium bromide (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask protected from light.
-
In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 eq) in the same anhydrous solvent.
-
Slowly add the silver triflate solution to the stirred solution of the bromide salt at room temperature. A white precipitate of silver bromide will form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the mixture through a pad of Celite to remove the silver bromide precipitate. Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual solvent and water.
One-Step Synthesis: Direct Alkylation
This method involves the direct reaction of N-butylpyrrolidine with methyl trifluoromethanesulfonate.[8]
Reaction Scheme:
Direct alkylation of N-butylpyrrolidine.
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Butylpyrrolidine | ≥98% |
| Methyl trifluoromethanesulfonate (Methyl triflate) | ≥98% |
| Round-bottom flask | Appropriate size |
| Dropping funnel | |
| Magnetic stirrer | |
| Ice bath | |
| High vacuum line |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-butylpyrrolidine (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred N-butylpyrrolidine over a period of 1-2 hours, maintaining the temperature at 0 °C. Caution: This reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
The product is typically obtained in high purity. To remove any volatile impurities, the ionic liquid should be dried under high vacuum for at least 24 hours.
Purification and Characterization
High purity is crucial for many applications of ionic liquids. The following methods are recommended for purification and characterization.
Purification
-
Residual Solvents and Water: Drying under high vacuum at elevated temperatures (70-90°C) for an extended period (24-72 hours) is essential to remove volatile impurities. The water content can be quantified using Karl Fischer titration.
-
Colorimetric Impurities: If the final product is colored, it can be decolorized by treatment with activated charcoal. The ionic liquid is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile), stirred with activated charcoal, and then filtered through Celite. The solvent is subsequently removed under vacuum.
Characterization
The identity and purity of the synthesized 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the butyl and methyl groups on the pyrrolidinium cation. The integration of these peaks should correspond to the number of protons in each group. |
| ¹³C NMR | The spectrum will display distinct signals for each carbon atom in the cation and the triflate anion (a quartet for the CF₃ group). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group of the triflate anion is expected. |
| Mass Spectrometry (MS) | ESI-MS will show a peak for the [BMPyrr]⁺ cation at m/z ≈ 142.26 and a peak for the [OTf]⁻ anion at m/z ≈ 149.96. |
Safety and Handling
The synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Methylpyrrolidine and N-Butylpyrrolidine: These are flammable liquids and can cause skin and eye irritation.
-
1-Bromobutane: A flammable liquid and a suspected carcinogen.
-
Methyl Trifluoromethanesulfonate (Methyl Triflate): This is a highly toxic, corrosive, and potent alkylating agent. It is extremely hazardous upon inhalation, ingestion, or skin contact.[5][6] It is also moisture-sensitive.[9] All manipulations should be performed in a fume hood, and appropriate gloves (e.g., butyl rubber) and eye protection must be worn.
-
Silver Trifluoromethanesulfonate: Light-sensitive and should be stored accordingly.
-
Trifluoromethanesulfonic Acid (related to the anion): A strong, corrosive acid.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This guide has provided two robust and reliable protocols for the synthesis of high-purity 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate. The choice between the two-step and one-step synthesis will depend on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final application. Adherence to the detailed experimental procedures and stringent safety precautions outlined in this document is paramount for the successful and safe synthesis of this versatile ionic liquid.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary information: NMR analysis of the ionic liquids. Retrieved from [Link]
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium cation. Retrieved from [Link]
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